2-Chloro-5-nitrobenzamide

Beschreibung

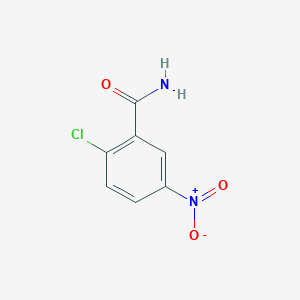

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHXWAPVLOGAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301630 | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-15-1 | |

| Record name | 16588-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzamide is a substituted aromatic compound with the chemical formula C₇H₅ClN₂O₃.[1][2][3] Its structure, featuring a benzamide (B126) core with both a chloro and a nitro functional group, makes it a valuable intermediate in organic synthesis.[3] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential applications, particularly in the context of medicinal chemistry and drug development. The presence of the nitro group and the chlorine atom on the benzene (B151609) ring significantly influences the molecule's reactivity and potential biological activity.[3][4]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][2][3] |

| Molecular Weight | 200.58 g/mol | [2] |

| CAS Number | 16588-15-1 | [1][2][5] |

| Melting Point | 178 °C | [6] |

| Boiling Point | Not available (decomposes) | [6] |

| Appearance | Solid, crystalline powder | N/A |

| Solubility | Soluble in polar organic solvents; low solubility in water. | N/A |

| pKa (Predicted) | 14.23 ± 0.50 | [3] |

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The electron-withdrawing nature of the nitro and chloro groups will cause the aromatic protons to appear in the downfield region of the spectrum. The amide protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear in the typical aromatic region (120-150 ppm), with their specific shifts influenced by the attached chloro and nitro groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretch (amide): ~3400-3200 cm⁻¹ (likely two bands for a primary amide)

-

C=O stretch (amide): ~1680-1630 cm⁻¹

-

N-O stretch (nitro): ~1550-1475 cm⁻¹ (asymmetric) and ~1360-1290 cm⁻¹ (symmetric)[7]

-

C-Cl stretch: ~850-550 cm⁻¹[7]

-

Aromatic C-H and C=C stretches: In their characteristic regions.

Experimental Protocols

Synthesis of this compound from 2-Chloro-5-nitrobenzoic Acid

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Ammonia (B1221849) (aqueous solution or gas)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 2-chloro-5-nitrobenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous solvent such as DCM or THF.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%) or bubble ammonia gas through the solution with vigorous stirring. An excess of ammonia should be used.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with dilute sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Workflow for Assessing Antibacterial Activity

Based on the known antimicrobial activities of related nitroaromatic compounds, the following workflow can be employed to evaluate the antibacterial potential of this compound.[4][8][9]

Caption: Experimental workflow for the evaluation of antibacterial activity.

Potential Applications in Drug Development

Derivatives of nitrobenzamide have been investigated for their potential as antimicrobial and antitubercular agents.[8][9] The nitro group is a key pharmacophore in some antimicrobial drugs, where its reduction within the microbial cell can lead to the formation of reactive nitrogen species that are toxic to the microorganism.[4] The presence of the chloro substituent can further modulate the electronic properties and lipophilicity of the molecule, potentially influencing its target binding and cell permeability. Therefore, this compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activity of this compound and its derivatives against a range of pathogens.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. This compound | 16588-15-1 [chemicalbook.com]

- 6. Benzamide,2-chloro-5-nitro- | CAS#:16588-15-1 | Chemsrc [chemsrc.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 9. nanobioletters.com [nanobioletters.com]

A Technical Guide to 2-Chloro-5-nitrobenzamide (CAS: 16588-15-1) for Drug Discovery and Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzamide, identified by CAS number 16588-15-1, is a substituted aromatic compound featuring a benzamide (B126) backbone with both a chlorine atom and a nitro group. Its chemical structure makes it a versatile intermediate in organic synthesis. While direct biological applications of the compound itself are not extensively documented, its structural motifs are present in molecules of significant interest in medicinal chemistry. This compound serves as a valuable building block for creating more complex molecular architectures, particularly in the development of novel therapeutic agents, agrochemicals, and dyes. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, potential applications in drug discovery, and essential safety information.

Physicochemical and Computed Properties

The key properties of this compound are summarized below. This data is essential for planning synthetic routes, purification, and analytical characterization.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 16588-15-1 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₅ClN₂O₃ | |

| Molecular Weight | ||

| Average Mass | 200.58 g/mol | |

| Monoisotopic Mass | 199.9988697 Da | |

| Physical Properties | ||

| Melting Point | 178 °C | |

| Boiling Point (Predicted) | 299.0 ± 25.0 °C | |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.23 ± 0.50 | |

| Computed Properties | ||

| Topological Polar Surface Area | 88.9 Ų | |

| Hydrogen Bond Acceptor Count | 3 | |

| Complexity | 228 | |

| Heavy Atom Count | 13 |

Synthesis and Reactivity

Reactivity Profile

This compound possesses three key functional groups that dictate its reactivity:

-

Amide Group: The primary amide can participate in hydrolysis, dehydration to a nitrile, or N-alkylation/arylation reactions.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be reduced to an amine, providing a key functional handle for further derivatization.

-

Chloro Group: The chlorine atom, positioned ortho to the amide, can be susceptible to nucleophilic aromatic substitution, particularly when the ring is activated by the nitro group.

Representative Synthesis Protocol

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid (Intermediate) This protocol is based on established methods for the nitration of o-chlorobenzoic acid.

-

Materials: o-chlorobenzoic acid (32g), 100% sulfuric acid (160g), 80% nitric acid (16g), ice (400g).

-

Procedure:

-

A solution is prepared by stirring 32g of o-chlorobenzoic acid with 160g of 100% sulfuric acid. This mixture is cooled to below 0°C in an ice-salt bath.

-

A nitrating mixture of 16g of 80% nitric acid and 40g of 100% sulfuric acid is added dropwise over approximately 1 hour, ensuring the reaction temperature is maintained below 0°C.

-

The reaction mixture is held at room temperature for 10-12 hours, then slowly heated to 6

-

An In-depth Technical Guide to 2-Chloro-5-nitrobenzamide: From Molecular Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-nitrobenzamide, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its molecular structure, physicochemical properties, synthesis, and spectral characteristics. Furthermore, it explores the biological activities of its derivatives and outlines relevant experimental protocols, offering valuable insights for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 16588-15-1, is a substituted aromatic compound.[1][2] Its structure is characterized by a benzene (B151609) ring substituted with a chloro group at position 2, a nitro group at position 5, and a carboxamide group at position 1. This unique arrangement of functional groups imparts versatile reactivity, making it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 200.58 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 16588-15-1 | [1] |

| Melting Point | 178 °C | |

| Boiling Point | 299 °C at 760 mmHg | |

| Density | 1.52 g/cm³ | |

| Appearance | White to pale yellow crystalline powder | [3] |

| Solubility | Limited solubility in water; soluble in polar organic solvents. | [3] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Reference |

| Topological Polar Surface Area | 88.9 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Complexity | 228 | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-chlorobenzoic acid. The first step involves the nitration of 2-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. The subsequent step is the amidation of the carboxylic acid to the corresponding benzamide.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol is adapted from established nitration procedures for chlorobenzoic acids.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

-

Dissolution: Slowly add 10.0 g of 2-chlorobenzoic acid to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.

-

Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over 30-45 minutes, maintaining the reaction temperature below 10 °C to minimize side product formation.[4]

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring to precipitate the crude product.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The crude 2-chloro-5-nitrobenzoic acid can be further purified by recrystallization from boiling water.[4]

Protocol 2: General Procedure for Amidation of 2-Chloro-5-nitrobenzoic Acid

This is a general protocol for the conversion of a carboxylic acid to a primary amide.

-

Acid Chloride Formation: In a round-bottom flask, suspend 2-chloro-5-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride.

-

Amidation: Carefully add the crude acid chloride dropwise to a cooled (0-5 °C) concentrated solution of ammonium (B1175870) hydroxide (B78521) with vigorous stirring.

-

Isolation: Collect the precipitated solid, which is the crude this compound, by vacuum filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.5-8.5 ppm). The amide protons will appear as a broad singlet. The exact chemical shifts and coupling constants will depend on the solvent used. |

| ¹³C NMR | The carbonyl carbon of the amide will be significantly downfield (around 165-170 ppm). Aromatic carbons will appear in the range of 120-150 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching of the amide: ~3400 and ~3200 cm⁻¹ (two bands for primary amide).- C=O stretching of the amide: ~1660 cm⁻¹.- N-O stretching of the nitro group: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).- C-Cl stretching: ~740 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 200. Fragmentation patterns would likely involve the loss of the amide and nitro groups. |

Applications in Drug Development and Biological Activity of Derivatives

This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] While the compound itself is not known for significant biological activity, its derivatives have been the subject of considerable research.

Derivatives of the closely related 2-chloro-5-nitrobenzoic acid have demonstrated potential as antibacterial agents. These compounds are being explored for their efficacy against drug-resistant bacteria.

Furthermore, derivatives synthesized from the related 2-chloro-5-nitrobenzaldehyde (B167295) have shown promise as anticancer agents. Some of these compounds are believed to exert their cytotoxic effects by inducing apoptosis, or programmed cell death.

Mechanism of Action: The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism by which many anticancer drugs induce cell death. This pathway is initiated by intracellular stress signals, such as DNA damage, which leads to the activation of a cascade of proteins that ultimately results in cell dismantling. A simplified representation of this pathway is shown below.

Figure 2: The intrinsic apoptosis signaling pathway.

Safety and Handling

This compound is classified as an irritant. It may cause skin and serious eye irritation, and potentially an allergic skin reaction or respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique molecular structure allows for a wide range of chemical transformations, leading to the development of novel compounds with potential therapeutic applications, including antibacterial and anticancer activities. This guide provides essential technical information to support researchers and scientists in leveraging the potential of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Precursors for the Synthesis of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic precursors for 2-chloro-5-nitrobenzamide, a key intermediate in the pharmaceutical and fine chemical industries. This document details the established synthetic pathways, providing in-depth experimental protocols and quantitative data to aid researchers in the selection and implementation of the most suitable manufacturing route.

Primary Synthesis Route: From o-Chlorobenzoic Acid

The most common and industrially significant route to this compound begins with the nitration of o-chlorobenzoic acid to produce the key intermediate, 2-chloro-5-nitrobenzoic acid. This is followed by the conversion of the carboxylic acid to the corresponding amide.

Step 1: Nitration of o-Chlorobenzoic Acid

The electrophilic nitration of o-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid is a well-established method for the synthesis of 2-chloro-5-nitrobenzoic acid.[1][2][3][4] The reaction proceeds with good yield and selectivity, although the formation of the isomeric byproduct, 2-chloro-3-nitrobenzoic acid, is a common consideration that necessitates careful control of reaction conditions and subsequent purification.[5]

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid

-

Materials:

-

o-Chlorobenzoic acid (pure)

-

Concentrated sulfuric acid (100%)

-

Nitric acid (80%)

-

Ice

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid.[2]

-

Cool the mixture to below 0°C using an ice-salt bath.[2]

-

Prepare a nitrating mixture by carefully adding 16 grams of 80% nitric acid to 40 grams of 100% sulfuric acid, keeping the mixture cool.[2]

-

Add the nitrating mixture dropwise to the solution of o-chlorobenzoic acid over approximately 1 hour, ensuring the temperature is maintained below 0°C to minimize the formation of byproducts.[2]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 10-12 hours.[2]

-

Slowly heat the mixture to 60°C.[2]

-

Pour the reaction mixture onto 400 grams of crushed ice to precipitate the product.[2]

-

Filter the crude 2-chloro-5-nitrobenzoic acid and wash with cold water.[2]

-

For purification, recrystallize the product from boiling water. This step is crucial to remove unreacted o-chlorobenzoic acid and the 2-chloro-3-nitrobenzoic acid isomer.[2]

-

Quantitative Data for Nitration of o-Chlorobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | o-Chlorobenzoic Acid | [2] |

| Key Reagents | Nitric Acid, Sulfuric Acid | [2] |

| Reaction Temperature | < 0°C | [2] |

| Yield (after recrystallization) | ~92% | [2] |

| Purity (Chromatographic) | >99.5% | [3] |

| Melting Point | 164-165°C | [2] |

Step 2: Amidation of 2-Chloro-5-nitrobenzoic Acid

The conversion of 2-chloro-5-nitrobenzoic acid to this compound is typically achieved in a two-step sequence involving the formation of an acid chloride intermediate, followed by amination with ammonia (B1221849).[6]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Concentrated ammonia solution

-

-

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-chloro-5-nitrobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid dissolves and the evolution of hydrogen chloride and sulfur dioxide ceases. This indicates the formation of 2-chloro-5-nitrobenzoyl chloride.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Carefully add the crude 2-chloro-5-nitrobenzoyl chloride to a stirred, cooled solution of concentrated ammonia. An exothermic reaction will occur, and the amide will precipitate.

-

Stir the mixture for a period to ensure complete reaction.

-

Collect the solid this compound by filtration.

-

Wash the product with cold water to remove any ammonium (B1175870) chloride.

-

Dry the purified product.

-

Quantitative Data for Amidation of 2-Chloro-5-nitrobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-nitrobenzoic Acid | [6] |

| Key Reagents | Thionyl Chloride, Ammonia | [6] |

| Yield | Good | [6] |

| Purity | High | [6] |

Alternative Synthesis Route: From 2-Chloro-5-nitrobenzonitrile (B92243)

An alternative pathway to this compound involves the hydrolysis of 2-chloro-5-nitrobenzonitrile. This method can be particularly useful if the nitrile is a more readily available starting material. The hydrolysis can be performed under alkaline conditions.[7]

Hydrolysis of 2-Chloro-5-nitrobenzonitrile

The nitrile group can be selectively hydrolyzed to a primary amide under controlled alkaline conditions.[7]

Experimental Protocol: Hydrolysis of 2-Chloro-5-nitrobenzonitrile

-

Materials:

-

2-Chloro-5-nitrobenzonitrile

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane or Dichloromethane (B109758)

-

-

Procedure:

-

Prepare a solution of 4N NaOH in methanol.[8]

-

In a reaction flask, dissolve the 2-chloro-5-nitrobenzonitrile in a 9:1 mixture of dioxane and methanol (or dichloromethane and methanol).[7]

-

Add the methanolic NaOH solution to the nitrile solution.[8]

-

Reflux the mixture for approximately 4-5 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to ensure the selective formation of the amide without significant hydrolysis to the carboxylic acid.[7]

-

After the reaction is complete, cool the mixture and evaporate the solvent.

-

The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining NaOH.

-

The organic layer is then dried and the solvent evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization.

-

Quantitative Data for Hydrolysis of 2-Chloro-5-nitrobenzonitrile

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-nitrobenzonitrile | [7] |

| Key Reagents | Sodium Hydroxide, Methanol, Dioxane/Dichloromethane | [7][8] |

| Reaction Condition | Reflux | [7] |

| Selectivity | Selective to primary amide | [7] |

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

Experimental Workflow

The following diagram outlines a typical laboratory workflow for the primary synthesis route.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 2-Chloro-5-nitrobenzamide

An In-depth Technical Guide on 2-Chloro-5-nitrobenzamide

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. The information covers its structural and physicochemical characteristics, reactivity, and established protocols for its synthesis and analysis.

Core Physical and Chemical Properties

This compound is a substituted benzamide (B126) compound featuring both a chloro and a nitro functional group on the aromatic ring.[1] These substitutions are critical to its reactivity and utility as a building block in organic synthesis.[1][2]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][3][4] |

| Molecular Weight | 200.58 g/mol | [1][3][4] |

| CAS Number | 16588-15-1 | [1][3][4] |

| Melting Point | 178 °C | [3] |

| Boiling Point | 299 °C at 760 mmHg | [3] |

| Density | 1.52 g/cm³ | [3] |

| Flash Point | 134.6 °C | [3] |

| pKa (Predicted) | 14.23 ± 0.50 | [1] |

| Topological Polar Surface Area | 88.9 Ų | [1][4] |

| IUPAC Name | This compound | [4] |

Chemical Profile and Reactivity

Stability and Storage: The stability of this compound under standard conditions is not fully detailed, but it should be stored in a cool, dry place within a tightly sealed container.[3]

Reactivity and Incompatibilities: The compound is incompatible with acids, bases, oxidizing agents, and reducing agents.[3] Contact with these substances should be avoided to prevent unintended reactions.[3]

Hazardous Decomposition: Upon decomposition, it can produce hazardous substances including hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

Synthetic Utility: this compound serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] The electron-withdrawing properties of the nitro and chloro groups activate the molecule for various organic transformations, making it a valuable precursor in medicinal chemistry.[1][5] Its structural features are foundational for creating diverse and complex molecular structures.[1]

Experimental Protocols

While a direct, single-step synthesis protocol for this compound is not detailed in the provided literature, a logical and common synthetic pathway involves the nitration of a precursor followed by amidation. The following protocols are based on established methods for analogous compounds.

Synthesis of Precursor: 2-Chloro-5-nitrobenzoic Acid

This synthesis involves the nitration of o-chlorobenzoic acid.

Materials:

Procedure:

-

Prepare a solution by dissolving pure o-chlorobenzoic acid in 100% sulfuric acid (e.g., 32g in 160g).[7]

-

Cool the mixture to below 0°C using an ice-salt bath.[7]

-

Prepare a nitrating mixture of nitric acid and sulfuric acid.[7]

-

Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately one hour, ensuring the temperature is maintained below 0°C.[7]

-

Allow the reaction mixture to sit at room temperature for 10-12 hours.[7]

-

Pour the mixture onto crushed ice to precipitate the crude product, 2-chloro-5-nitrobenzoic acid.[7]

-

Filter the solid and wash it with cold water.[8]

Purification:

-

The crude product can be purified by recrystallization, for instance, from boiling water, to remove unreacted starting material.[7]

Logical Next Step: Amidation of 2-Chloro-5-nitrobenzoic Acid

The conversion of the synthesized carboxylic acid to the target benzamide is a standard synthetic step. A common method involves converting the carboxylic acid to an acid chloride, followed by a reaction with ammonia (B1221849).

Step 2a: Formation of the Acid Chloride (General Protocol)

-

The dried 2-Chloro-5-nitrobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent.

-

The reaction is monitored until the carboxylic acid is fully consumed.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-chloro-5-nitrobenzoyl chloride.

Step 2b: Formation of the Amide (General Protocol)

-

The crude acid chloride is dissolved in an appropriate inert solvent.

-

The solution is cooled in an ice bath and treated with an excess of concentrated aqueous ammonia or by bubbling ammonia gas through the solution.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]

Spectroscopic Analysis Protocols

To confirm the structure and purity of the synthesized this compound, the following standard analytical methods would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.[9] ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[4][10]

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FTIR spectrometer with an ATR accessory to identify characteristic functional group vibrations.[9]

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS), using electron ionization (EI) to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[9]

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental relationships for this compound.

Caption: Logical workflow for the synthesis and analysis of this compound.

Caption: Reactivity and chemical relationships of this compound.

Biological Activity and Drug Development Context

While no specific signaling pathways for this compound are documented, its precursor, 2-chloro-5-nitrobenzoic acid, is a versatile compound used in the synthesis of pharmaceuticals.[2] Derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Furthermore, the broader class of nitrobenzamide derivatives has been investigated for several potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[12] This suggests that this compound is a compound of interest and a valuable building block for developing novel therapeutic agents in drug discovery programs.[1]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzamide,2-chloro-5-nitro- | CAS#:16588-15-1 | Chemsrc [chemsrc.com]

- 4. This compound | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Structural Elucidation of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-5-nitrobenzamide. Given the limited availability of public domain raw spectral data for this specific compound, this guide leverages data from the closely related precursor, 2-chloro-5-nitrobenzoic acid, and its derivatives to illustrate the analytical workflows and expected spectroscopic characteristics.

Compound Identity and Physicochemical Properties

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis.[1] Its structural confirmation relies on a combination of spectroscopic and analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 200.58 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 16588-15-1 | [1] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)Cl | [2] |

| InChI Key | SDHXWAPVLOGAJR-UHFFFAOYSA-N | [2] |

Synthesis and Purification Workflow

The synthesis of this compound typically proceeds via a two-step process starting from o-chlorobenzoic acid. The first step involves the nitration of the aromatic ring, followed by the conversion of the resulting carboxylic acid to the primary amide.

Diagram: Synthetic Pathway of this compound

Caption: A general two-step synthesis route for this compound.

Experimental Protocols

Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol is adapted from established methods for the nitration of o-chlorobenzoic acid.[3]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 160g of 100% sulfuric acid to below 0°C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 32g of pure o-chlorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 0°C.

-

Nitration: Prepare a nitrating mixture of 16g of 80% nitric acid and 40g of 100% sulfuric acid. Add this mixture dropwise to the reaction flask over approximately one hour, ensuring the temperature remains below 0°C.[3]

-

Reaction Completion: Stir the mixture at room temperature for 10-12 hours, then slowly heat to 60°C.

-

Work-up: Pour the reaction mixture onto 400g of ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from boiling water to yield pure 2-chloro-5-nitrobenzoic acid.[3]

Conversion to this compound (General Procedure)

The conversion of a carboxylic acid to a primary amide can be achieved through several standard methods. A common approach involves the formation of an acyl chloride intermediate.

-

Acyl Chloride Formation: Reflux a solution of 2-chloro-5-nitrobenzoic acid in thionyl chloride (SOCl₂) until the reaction is complete (monitored by the cessation of gas evolution).

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool in an ice bath. Bubble ammonia (B1221849) gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

Spectroscopic Analysis Workflow

The structural verification of the synthesized this compound would follow a standard analytical workflow.

Diagram: Analytical Workflow for Structural Elucidation

Caption: A typical workflow for the structural analysis of a synthesized compound.

Spectroscopic Data and Interpretation

While specific, authenticated spectra for this compound are not publicly available, the expected data can be inferred from its structure and comparison with related compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected around m/z 200 and 202 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Predicted Mass Spectrometry Data

The following table shows predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.00615 | 136.4 |

| [M+Na]⁺ | 222.98809 | 144.8 |

| [M-H]⁻ | 198.99159 | 140.0 |

| [M+NH₄]⁺ | 218.03269 | 155.1 |

| [M]⁺ | 199.99832 | 135.6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide and nitro groups, as well as the substituted aromatic ring.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch (asymmetric) | ~3400 |

| Amide (N-H) | Stretch (symmetric) | ~3200 |

| Amide (C=O) | Stretch (Amide I) | ~1680-1650 |

| Amide (N-H) | Bend (Amide II) | ~1640-1600 |

| Aromatic (C=C) | Stretch | ~1600, ~1475 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| C-Cl | Stretch | ~750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring, in addition to a broad signal for the two amide protons. The chemical shifts (δ) will be influenced by the electron-withdrawing effects of the chloro, nitro, and amide groups.

¹³C NMR The carbon NMR spectrum will show seven distinct signals: one for the carbonyl carbon of the amide and six for the aromatic carbons. The carbonyl carbon is expected to be the most downfield signal.

Note: Specific chemical shift and coupling constant data for this compound can be found in commercial spectral databases.

Conclusion

The structural elucidation of this compound is a systematic process involving synthesis followed by a suite of spectroscopic analyses. While a complete public dataset is not available, the established methodologies and data from related compounds provide a robust framework for its characterization. The combination of Mass Spectrometry, IR, and NMR spectroscopy is essential for the unambiguous confirmation of its molecular structure. This guide provides the necessary theoretical and practical framework for researchers and professionals working with this and similar compounds.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5-nitrobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloro-5-nitrobenzamide

This compound (C₇H₅ClN₂O₃, CAS No: 16588-15-1) is a chemical intermediate utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a chloro group, a nitro group, and an amide group on a benzene (B151609) ring, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding its solubility is crucial for reaction optimization, purification, formulation development, and assessing its potential bioavailability in drug discovery contexts.

Expected Solubility Profile

Based on the solubility of structurally similar compounds like 2-chloro-4-nitrobenzamide, this compound is expected to exhibit the following solubility characteristics:

-

Polar Organic Solvents: The presence of the polar amide and nitro functional groups suggests that this compound will likely have moderate to good solubility in polar organic solvents.[2] These solvents can engage in hydrogen bonding and dipole-dipole interactions with the solute.

-

Aqueous Solubility: The hydrophobic nature of the benzene ring and the chloro group is expected to limit its solubility in water.[2]

-

Temperature Dependence: The solubility of this compound in most solvents is expected to be temperature-dependent, with solubility increasing at higher temperatures.[2]

A summary of expected solubility in common organic solvents is presented in Table 1. It is important to note that these are qualitative predictions and must be confirmed by experimental data.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the amide group. |

| Non-polar | Toluene, Hexane, Cyclohexane | Low | The polar nature of this compound is incompatible with non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following protocols are widely accepted for determining the solubility of crystalline compounds.

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Data Reporting: Solubility is typically reported in units of mg/mL, g/100g of solvent, or as a mole fraction at the specified temperature.

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution upon dilution into an aqueous or organic medium.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, typically DMSO.

-

Dilution: A small aliquot of the stock solution is added to the test solvent in a multi-well plate.

-

Incubation and Measurement: The plate is shaken for a short period (e.g., 1-2 hours) at a constant temperature. The concentration of the dissolved compound is then measured, often by turbidimetry or UV-Vis spectroscopy, to identify the point of precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of equilibrium solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound is not currently available in published literature, its molecular structure allows for informed predictions of its solubility behavior in various organic solvents. For researchers and drug development professionals, the experimental protocols detailed in this guide provide a robust framework for generating the necessary solubility data. This information is a critical prerequisite for the successful application of this compound in synthesis, formulation, and further research endeavors.

References

2-Chloro-5-nitrobenzamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical.

Introduction

2-Chloro-5-nitrobenzamide is a chemical intermediate used in the synthesis of various compounds. Due to its reactive nature and the presence of nitro and chloro functional groups, it is imperative that this compound is handled with strict adherence to safety protocols to minimize risk to personnel and the environment. This guide provides a comprehensive overview of the known safety and handling precautions for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin and eye irritation, potential for allergic skin reaction, and respiratory irritation. It is also harmful if swallowed.[1][2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound[2]:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Skin Sensitization | 1 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

Signal Word: Warning[2]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O₃[2][3] |

| Molecular Weight | 200.58 g/mol [2] |

| Appearance | Not Available |

| CAS Number | 16588-15-1[2][3] |

Toxicological Information

| Toxicity Endpoint | Value | Species | Route |

| Acute Oral Toxicity (LD50) | Data not available | - | - |

| Acute Dermal Toxicity (LD50) | Data not available | - | - |

| Acute Inhalation Toxicity (LC50) | Data not available | - | - |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for the safe handling of this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound[1]:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the powder outside of a fume hood or if dust is generated. |

Handling and Storage

Handling

-

Avoid all personal contact with the substance.[1]

-

Do not breathe dust, vapor, mist, or gas.[1]

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area or a chemical fume hood.[1]

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention[1]:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spill from spreading and entering drains.

-

Cleanup: Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Emergency Spill Response Workflow

Caption: Logical workflow for responding to a chemical spill of this compound.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong acids, strong bases, oxidizing agents, and reducing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

Due to the hazardous nature of this compound, all experimental procedures should be conducted within a chemical fume hood while wearing appropriate personal protective equipment.

General Experimental Workflow

References

The Multifaceted Biological Activities of 2-Chloro-5-nitrobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-5-nitrobenzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a chloro group, a nitro group, and an amide linkage provides a unique electronic and structural framework for designing novel therapeutic agents. These derivatives have demonstrated a broad spectrum of activities, including antidiabetic, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. This key intermediate is then converted to its acid chloride, which subsequently reacts with a variety of amines to yield the desired N-substituted this compound derivatives.

General Synthetic Workflow

Caption: General synthetic route for N-substituted this compound derivatives.

Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their potential to manage type 2 diabetes by inhibiting key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase.

Quantitative Data: Enzyme Inhibition

| Compound ID | R Group | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| 5o | 2-CH3-5-NO2 | 10.75 ± 0.52 | Data not available in snippet |

| Acarbose (Standard) | - | 39.48 ± 0.80 | Data not available in snippet |

| Note: The provided search results mention that compound 5o was also a potent α-amylase inhibitor, but the specific IC50 value was not available in the snippet. |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

Reagent Preparation:

-

0.1 M Sodium phosphate (B84403) buffer (pH 6.8).

-

α-Glucosidase solution (0.5 U/mL in phosphate buffer).

-

5 mM pNPG solution in phosphate buffer.

-

Test compounds and standard (acarbose) dissolved in DMSO and diluted with buffer.

-

0.1 M Sodium carbonate (Na2CO3) solution to stop the reaction.

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of phosphate buffer to each well.

-

Add 20 µL of various concentrations of the test compounds or standard to the respective wells.

-

Add 20 µL of the α-glucosidase solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution.

-

Incubate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of Na2CO3 solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without an inhibitor and A_sample is the absorbance with the test compound.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anticancer Activity

Derivatives of the this compound scaffold have been investigated for their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some related nitroaromatic compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.

Quantitative Data: Cytotoxicity (GI50)

The following data is for 4-thiazolidinone (B1220212) derivatives synthesized from a related precursor, 2-chloro-3-(4-nitrophenyl)prop-2-enal, highlighting the potential of the chloro-nitro-phenyl moiety in anticancer drug design.

| Compound ID | Leukemia (MOLT-4) GI50 (µM) | Colon Cancer (SW-620) GI50 (µM) | CNS Cancer (SF-539) GI50 (µM) | Melanoma (SK-MEL-5) GI50 (µM) |

| 2h | Data not available in snippet | 1.57 (Mean GI50) | Data not available in snippet | Data not available in snippet |

| Note: The search result provides a mean GI50 value for compound 2h across a panel of cell lines, with specific activity noted against the listed cancer types. |

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP inhibitors exploit a vulnerability in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 and BRCA2. This concept is known as synthetic lethality.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivatives.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.

-

Antimicrobial Activity

Nitroaromatic compounds, including derivatives of this compound, are known for their antimicrobial properties. Their mechanism of action is often attributed to the reductive activation of the nitro group within microbial cells.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following data is for related nitro-substituted Schiff bases, demonstrating the potential antimicrobial efficacy of this class of compounds.

| Derivative Class | Test Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Nitro-substituted Schiff Bases | Compound 3e (from 4-nitrobenzaldehyde) | S. aureus (MRSA) | 24-49 | - | - |

| Nitro-substituted Schiff Bases | Compound 3c (from 4-hydroxybenzaldehyde) | C. albicans | 24 | - | - |

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is believed to involve the generation of reactive nitrogen species that induce cellular damage.

Caption: Proposed antimicrobial mechanism of action for nitroaromatic compounds.

Anti-inflammatory Activity

Certain benzamide (B126) derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Signaling Pathway: Inhibition of NF-κB

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Neuroprotective Activity

Recent studies have explored the neuroprotective potential of benzamide derivatives. One proposed mechanism involves the disruption of the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which can mitigate excitotoxicity.

Logical Relationship: Neuroprotection via PSD95-nNOS Disruption

Caption: Proposed neuroprotective mechanism of benzamide derivatives by disrupting the PSD95-nNOS interaction.

Conclusion

This compound derivatives represent a promising and versatile class of compounds with a wide array of biological activities. Their potential as antidiabetic, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents makes them attractive candidates for further drug discovery and development efforts. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on optimizing the potency and selectivity of these derivatives for their respective biological targets, as well as conducting in vivo studies to validate their therapeutic potential. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds in the field of medicinal chemistry.

An In-depth Technical Guide to 2-Chloro-5-nitrobenzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzamide, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its chemical and physical properties, detailed synthesis protocols, and analytical data to support research and development activities.

Chemical and Physical Properties

This compound is a stable, solid organic compound. A summary of its key chemical and physical properties, along with those of its immediate precursor, 2-chloro-5-nitrobenzoic acid, is presented in Table 1 for comparative analysis.

Table 1: Chemical and Physical Properties

| Property | This compound | 2-Chloro-5-nitrobenzoic acid |

| IUPAC Name | This compound[1] | 2-chloro-5-nitrobenzoic acid[2] |

| CAS Number | 16588-15-1[1] | 2516-96-3[2] |

| Molecular Formula | C₇H₅ClN₂O₃[1] | C₇H₄ClNO₄[2] |

| Molecular Weight | 200.58 g/mol [1] | 201.56 g/mol [2] |

| Appearance | Pale yellow solid | Pale yellow odorless powder[2] |

| Melting Point | 178 °C[3] | 164-165 °C[4] |

| Boiling Point | 299 °C at 760 mmHg[3] | Not available |

| Solubility | Not available | Soluble in hot water[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from o-chlorobenzoic acid. The first step involves the nitration of o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. The subsequent step is the amidation of the carboxylic acid to the desired benzamide.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol is adapted from a known procedure for the nitration of o-chlorobenzoic acid.[4]

Materials:

-

o-Chlorobenzoic acid (32 g)

-

100% Sulfuric acid (160 g)

-

80% Nitric acid (16 g)

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice-salt bath

-

Beaker

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve 32 g of pure o-chlorobenzoic acid in 160 g of 100% sulfuric acid.

-

Cool the solution to below 0 °C using an ice-salt bath.

-

Prepare a nitrating mixture by carefully adding 16 g of 80% nitric acid to 40 g of 100% sulfuric acid.

-

Add the nitrating mixture dropwise to the cooled o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 10-12 hours.

-

Slowly heat the mixture to 60 °C.

-

Pour the reaction mixture onto 400 g of ice with stirring.

-

Collect the precipitated 2-chloro-5-nitrobenzoic acid by filtration.

-

Recrystallize the crude product from boiling water (approximately 1 L) to yield the purified product. A second recrystallization may be necessary to achieve high purity.

-

Dry the purified crystals to a constant weight. The expected yield is approximately 37.5 g (92% of the theoretical amount), with a melting point of 164-165 °C.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the synthesis of benzamides from benzoic acids using thionyl chloride and an amine.[5]

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ice

Equipment:

-

Round-bottom flask with a reflux condenser and a gas trap

-

Stirring apparatus

-

Heating mantle

-

Dropping funnel

-

Beaker

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend 2-chloro-5-nitrobenzoic acid in a minimal amount of a suitable inert solvent (e.g., toluene).

-

Add an excess of thionyl chloride to the suspension.

-

Gently reflux the mixture until the reaction is complete, as indicated by the cessation of gas evolution (HCl and SO₂). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, distill off the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous solvent like diethyl ether.

-

Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

A precipitate of this compound will form. Continue stirring for an additional 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.

-

Dry the purified this compound to a constant weight.

Analytical Data

The structural confirmation and purity assessment of this compound are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of 2-Chloro-5-nitrobenzaldehyde (B167295) [6][7]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 10.497 | Singlet | - |

| H-6 | 8.736 | Doublet | 2.8 |

| H-4 | 8.387 | Doublet of Doublets | 8.8, 2.8 |

| H-3 | 7.709 | Doublet | 8.8 |

For this compound, the amide protons (-CONH₂) would be expected to appear as a broad singlet in the ¹H NMR spectrum, typically in the range of 5.5-8.5 ppm. The aromatic protons would exhibit a similar splitting pattern to the aldehyde, with slight shifts due to the different electronic effects of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | ~3400 and ~3200 (two bands for primary amide) |

| Amide (C=O) | Stretch | ~1650 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic (C=C) | Stretch | ~1600, ~1475 |

| C-Cl | Stretch | ~740 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (200.58 g/mol ).

Experimental Workflow and Logic

The following diagram illustrates a general workflow for the synthesis and purification of a chemical intermediate like this compound.

References

- 1. This compound | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzamide,2-chloro-5-nitro- | CAS#:16588-15-1 | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloro-5-nitrobenzamide, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The synthesis starts from 2-chloro-5-nitrobenzoic acid and proceeds via an acyl chloride intermediate.

Introduction

This compound is a versatile chemical building block utilized in organic synthesis.[2] Its structural features, including a chlorinated and a nitrated aromatic ring, make it a valuable precursor for the synthesis of more complex molecules with potential biological activity.[1][2] The conversion of 2-chloro-5-nitrobenzoic acid to its corresponding amide is a fundamental transformation in medicinal chemistry. The most common and efficient method involves the activation of the carboxylic acid with a chlorinating agent, such as thionyl chloride, followed by amidation.[3][4][5] This one-pot procedure is widely adopted for its high yields and operational simplicity.[3][4]

Overall Reaction Scheme

The synthesis of this compound from 2-chloro-5-nitrobenzoic acid is typically achieved in a two-step, one-pot reaction as illustrated below:

Step 1: Formation of the Acyl Chloride

2-chloro-5-nitrobenzoic acid reacts with thionyl chloride (SOCl₂) to form the highly reactive 2-chloro-5-nitrobenzoyl chloride intermediate.

Step 2: Amidation

The acyl chloride intermediate is then reacted with an ammonia (B1221849) source, such as aqueous ammonia, to yield the final product, this compound.

Experimental Protocol

This protocol is adapted from established methods for the conversion of carboxylic acids to amides using thionyl chloride.[3][4][5]

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (B28343) (or another suitable inert solvent like Dichloromethane)

-

Aqueous ammonia (28-30%)

-

Ice

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Stirring plate with a magnetic stirrer bar

-

Dropping funnel

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

-

pH paper

Procedure:

-

Preparation of the Acyl Chloride:

-

In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add 2-chloro-5-nitrobenzoic acid.

-

Add anhydrous toluene to the flask to suspend the acid.

-

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension at room temperature with stirring. A catalytic amount of pyridine (B92270) can be added to accelerate the reaction.[5]

-

Heat the reaction mixture to reflux (around 70-80°C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-